The compound 2-{[(3-Methoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione, with the CAS Number 64869-19-8, is a chemical entity classified under the category of diketones. Its linear formula is . This compound has garnered attention due to its potential biological applications, particularly in medicinal chemistry.
This compound is cataloged in various chemical databases, including PubChem, where it is identified by the Compound ID CID 135473481. It is primarily recognized for its structural features that include a methoxyphenyl group and a cyclohexane backbone, which contribute to its unique chemical properties and biological activities .
The synthesis of 2-{[(3-Methoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione typically involves the condensation of 3-methoxyaniline with appropriate diketone precursors under controlled conditions.
The resulting product can be purified through recrystallization or chromatography techniques to achieve a high purity level suitable for further analysis .
The molecular structure of 2-{[(3-Methoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione can be described using several structural representations:
InChI=1S/C16H19NO3/c1-16(2)8-14(18)13(15(19)9-16)10-17-11-5-4-6-12(7-11)20-3/h4-7,10,18H,8-9H2,1-3H3CC1(CC(=C(C(=O)C1)C=NC2=CC(=CC=C2)OC)O)CThe compound features:
These structural characteristics contribute to the compound's potential interactions in biological systems .
2-{[(3-Methoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione can participate in various chemical reactions:
These reactions highlight the compound's versatility as a building block in organic synthesis .
The mechanism of action for 2-{[(3-Methoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione primarily revolves around its interaction with biological targets:
Further research is needed to elucidate the exact biochemical pathways involved .
While specific physical properties such as melting point and boiling point were not extensively documented in available sources, general characteristics can be inferred:
Understanding these properties is crucial for handling and utilizing the compound in laboratory settings .
The applications of 2-{[(3-Methoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione span various fields:
CAS No.: 3009-34-5
CAS No.: 285571-64-4
CAS No.: 113653-03-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3